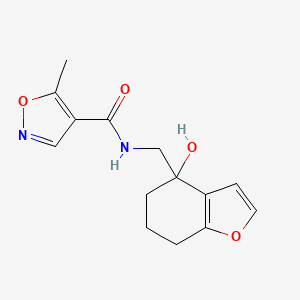![molecular formula C17H12N2O3S B2508076 Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone CAS No. 361167-82-0](/img/structure/B2508076.png)
Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H12N2O3S and its molecular weight is 324.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone, have been studied for their potential in sensitizing the luminescence of europium (Eu(III)) and terbium (Tb(III)) ions. These studies reveal that such compounds can significantly enhance the luminescence of these lanthanide ions, suggesting potential applications in lighting and display technologies, as well as in bioimaging applications due to their luminescent properties (Viswanathan & Bettencourt-Dias, 2006).
Antimicrobial and Antioxidant Properties
Another area of research has been the synthesis and biological evaluation of derivatives of this compound for antimicrobial and antioxidant activities. Compounds synthesized from related structures have shown varying degrees of antibacterial and antioxidant properties, providing a foundation for the development of new therapeutic agents. These studies underline the compound's potential as a precursor for synthesizing agents with beneficial biological activities (Rashmi et al., 2014).
Chemical Synthesis and Catalysis
The compound and its analogs have been subjects of research in chemical synthesis, particularly in the development of efficient synthesis methods for related compounds. For example, studies on the microwave-assisted synthesis of similar compounds emphasize advancements in synthetic methodologies that are more environmentally friendly and time-efficient, indicating the compound's role in facilitating the development of new synthetic routes (Parmar et al., 2018).
Anti-cancer and Antimicrobial Agents
Further, there is ongoing research into the anti-cancer and antimicrobial potential of derivatives of this compound. These compounds are being evaluated for their efficacy against various cancer cell lines and microbial strains, highlighting their potential use in developing new anti-cancer and antimicrobial therapies (Naik et al., 2022).
Mecanismo De Acción
Target of Action
Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone, also known as IBTM, is a synthetic compound that has gained significant attention in the fields of medicinal chemistry and drug discovery due to its diverse chemical properties and potential therapeutic applications These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The interaction of these compounds with their targets often results in changes that lead to their biological effects.
Biochemical Pathways
. These pathways often involve the targets that the compounds interact with and can lead to downstream effects that result in their observed biological activities.
Result of Action
. Depending on the specific derivative and its targets, these activities can result in a variety of molecular and cellular effects.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(5-nitro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-17(18-8-7-11-3-1-2-4-14(11)18)16-10-12-9-13(19(21)22)5-6-15(12)23-16/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKAEQRLMQPXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
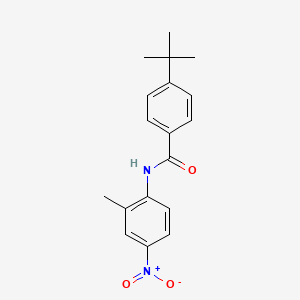
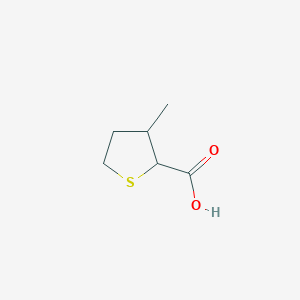
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2507997.png)
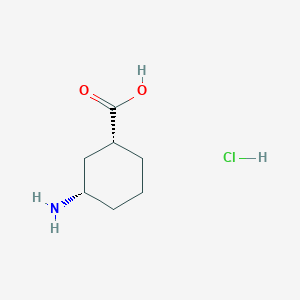
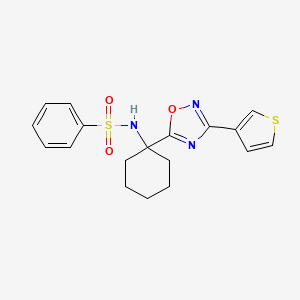
![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)
![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)
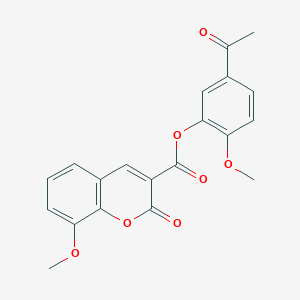
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)
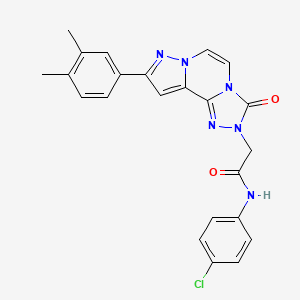

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)
